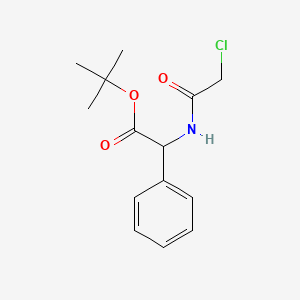![molecular formula C13H13N3O2 B2659388 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448134-55-1](/img/structure/B2659388.png)
6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that combines a pyrrolo[3,4-d]pyrimidine core with a 2,5-dimethylfuran-3-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of 2,5-Dimethylfuran-3-carbonyl Chloride: This intermediate is prepared by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Cyclization Reaction: The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with a suitable pyrrolo[3,4-d]pyrimidine precursor under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the carbonyl group.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[3,4-d]pyrimidine derivatives.
科学的研究の応用
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for organic electronic materials and sensors.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
作用機序
The mechanism of action of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran-3-carbonyl Chloride: A precursor in the synthesis of the target compound.
Pyrrolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Uniqueness
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the 2,5-dimethylfuran-3-carbonyl moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development and materials science applications .
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-11(9(2)18-8)13(17)16-5-10-4-14-7-15-12(10)6-16/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXYALHUABJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
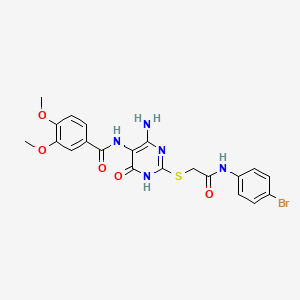
![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2659306.png)
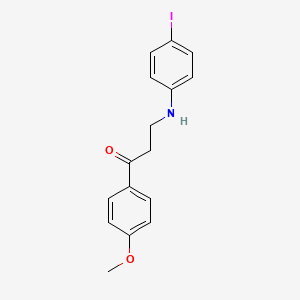
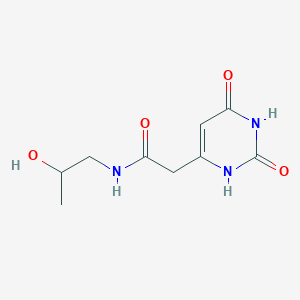
![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
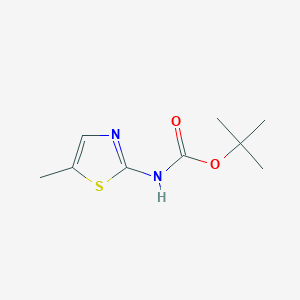
![4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2659315.png)
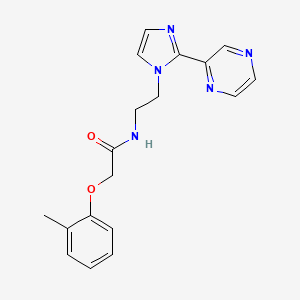
![6-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-6-oxohexanamide](/img/structure/B2659318.png)
![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)
![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)
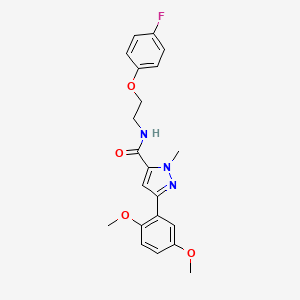
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)
